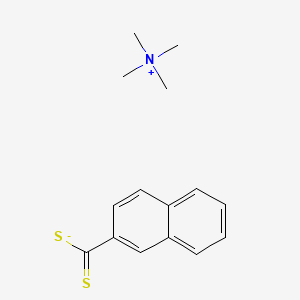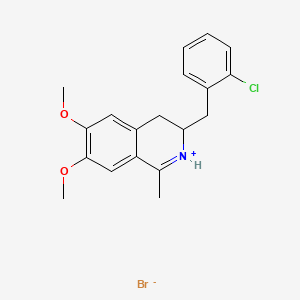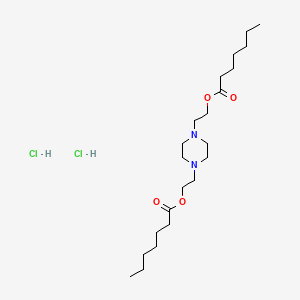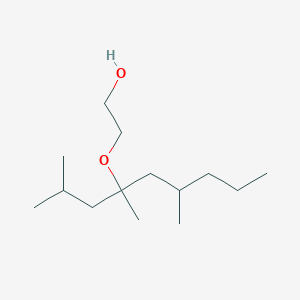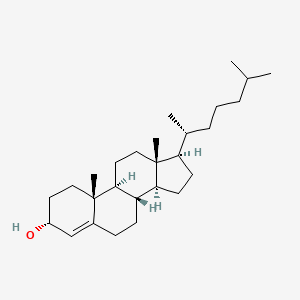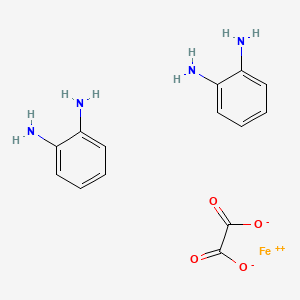
Iron, bis(o-phenylenediamine)oxalato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.
Comparación Con Compuestos Similares
Similar Compounds
Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.
Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.
Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.
Uniqueness
Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.
Propiedades
Número CAS |
75079-27-5 |
|---|---|
Fórmula molecular |
C14H16FeN4O4 |
Peso molecular |
360.15 g/mol |
Nombre IUPAC |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



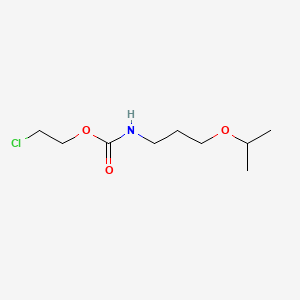
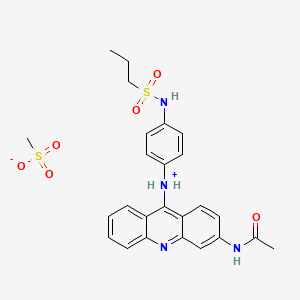
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
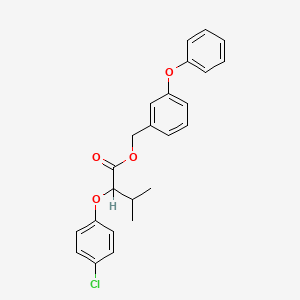
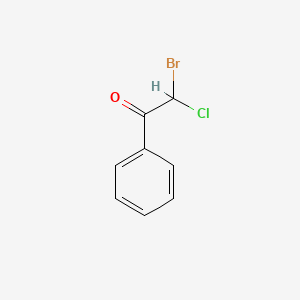

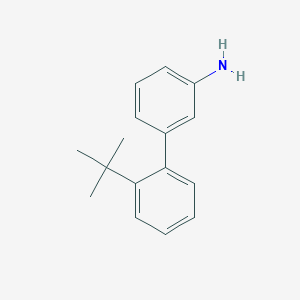
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
